![molecular formula C9H15NO B13790595 1-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)ethanone](/img/structure/B13790595.png)
1-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopenta[b]pyrrole,1-acetyloctahydro-,cis-(9ci) is a chemical compound with the molecular formula C9H15NO It is a derivative of cyclopenta[b]pyrrole, characterized by the presence of an acetyl group and an octahydro structure in the cis configuration
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta[b]pyrrole,1-acetyloctahydro-,cis-(9ci) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted pyrrole with a cyclopentane derivative in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired cis configuration and high yield.
Industrial Production Methods
Industrial production of Cyclopenta[b]pyrrole,1-acetyloctahydro-,cis-(9ci) may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and high efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Cyclopenta[b]pyrrole,1-acetyloctahydro-,cis-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The acetyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives.
科学的研究の応用
Cyclopenta[b]pyrrole,1-acetyloctahydro-,cis-(9ci) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Cyclopenta[b]pyrrole,1-acetyloctahydro-,cis-(9ci) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Cyclopenta[b]pyrrole, octahydro-, cis-: This compound shares a similar core structure but lacks the acetyl group.
Cyclopenta[b]benzofuran, Silvestrol: Another related compound with notable biological activities, particularly in cancer research.
Uniqueness
Cyclopenta[b]pyrrole,1-acetyloctahydro-,cis-(9ci) is unique due to its specific structural features, including the acetyl group and the cis configuration
特性
分子式 |
C9H15NO |
|---|---|
分子量 |
153.22 g/mol |
IUPAC名 |
1-[(3aR,6aR)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl]ethanone |
InChI |
InChI=1S/C9H15NO/c1-7(11)10-6-5-8-3-2-4-9(8)10/h8-9H,2-6H2,1H3/t8-,9-/m1/s1 |
InChIキー |
WUIVCLLDKQXMPX-RKDXNWHRSA-N |
異性体SMILES |
CC(=O)N1CC[C@@H]2[C@H]1CCC2 |
正規SMILES |
CC(=O)N1CCC2C1CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


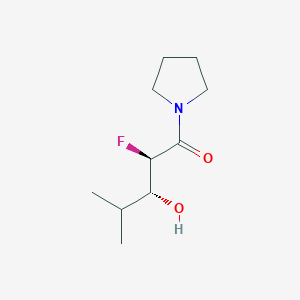
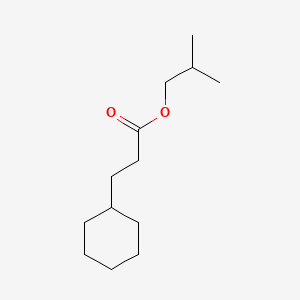
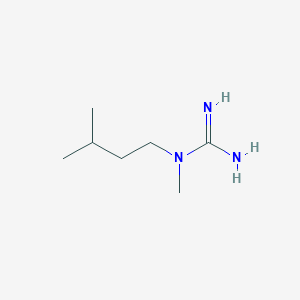
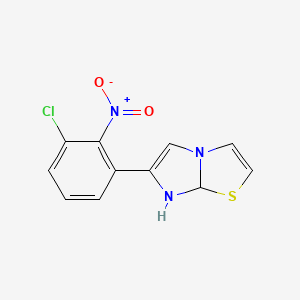
![Phenol, 4-[[2-methoxy-5-methyl-4-(phenylazo)phenyl]azo]-](/img/structure/B13790525.png)
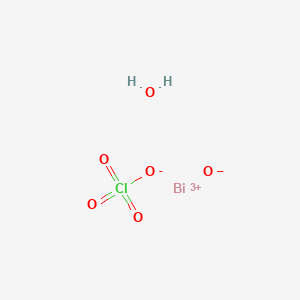
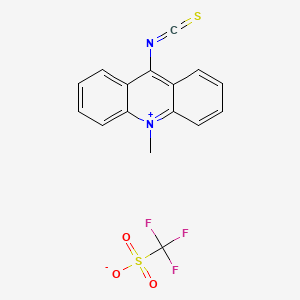
![2-Chloro-2-hydroxyacetaldehyde;2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B13790544.png)
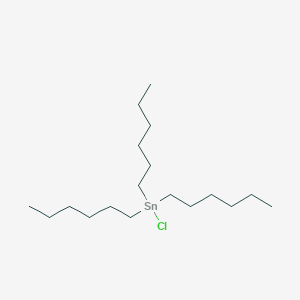
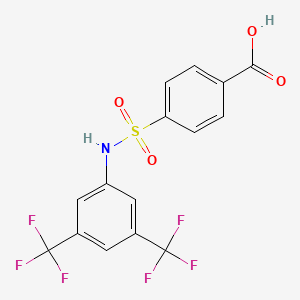
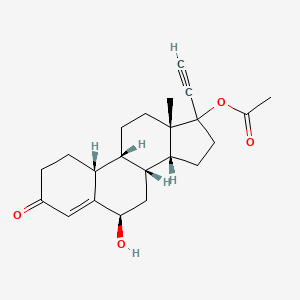
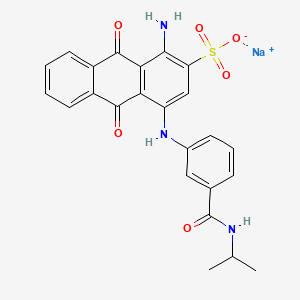
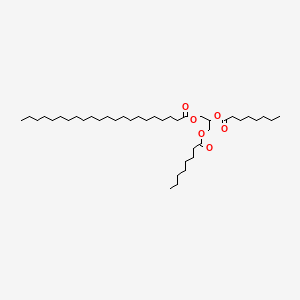
![N-(3,4-dichlorophenyl)-N'-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]benzenecarboximidamide](/img/structure/B13790575.png)
